An In-depth Technical Guide to N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide: Core Properties and Synthetic Insights
An In-depth Technical Guide to N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide: Core Properties and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Scaffold in Medicinal Chemistry
N-[4-(2-amino-4-thiazolyl)phenyl]methanesulfonamide is a synthetic organic compound that stands as a significant intermediate in the landscape of pharmaceutical research and development. Its molecular architecture, featuring a 2-aminothiazole ring linked to a phenylmethanesulfonamide moiety, provides a versatile scaffold for the synthesis of a diverse array of potentially bioactive molecules. The 2-aminothiazole core is a well-established pharmacophore present in numerous approved drugs and clinical candidates, renowned for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] The strategic incorporation of a methanesulfonamide group further enhances its potential, as sulfonamides are a cornerstone of medicinal chemistry, known for their utility as antibiotics, diuretics, and more recently, as kinase inhibitors.[4]
This technical guide provides a comprehensive overview of the basic properties of N-[4-(2-amino-4-thiazolyl)phenyl]methanesulfonamide, offering insights into its chemical identity, physicochemical characteristics, a plausible synthetic pathway, and its potential applications in drug discovery. This document is intended to serve as a valuable resource for researchers engaged in the synthesis and evaluation of novel therapeutic agents.
Physicochemical Properties: A Foundation for Drug Design
Core Chemical Identity
| Property | Value | Source |
| Chemical Name | N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide | - |
| CAS Number | 476338-85-9 | [4][5] |
| Molecular Formula | C₁₀H₁₁N₃O₂S₂ | [4][5] |
| Molecular Weight | 269.34 g/mol | [5] |
| Appearance | Yellow solid | [4] |
Predicted Physicochemical Parameters
Due to the limited availability of experimental data, the following physicochemical properties have been predicted using computational models. These values serve as a useful guide for experimental design and interpretation.
| Parameter | Predicted Value | Significance in Drug Discovery |
| pKa (most acidic) | ~9.5 - 10.5 (Sulfonamide N-H) | Influences ionization state at physiological pH, affecting solubility and cell permeability. |
| pKa (most basic) | ~4.5 - 5.5 (Aminothiazole) | Affects salt formation, solubility, and potential for interactions with biological targets. |
| LogP | ~1.5 - 2.5 | Indicates lipophilicity, which is crucial for membrane permeability and oral bioavailability. A moderate LogP is often desirable. |
| Aqueous Solubility | Low to moderate | Impacts formulation development and bioavailability. The predicted LogP suggests that solubility in aqueous media might be limited. |
Causality Behind Physicochemical Properties:
The predicted pKa values are influenced by the electronic nature of the molecule. The sulfonamide proton's acidity is a known characteristic of this functional group. The basicity of the 2-aminothiazole moiety is a key feature, allowing for potential salt formation to improve solubility. The predicted LogP reflects a balance between the polar aminothiazole and sulfonamide groups and the nonpolar phenyl ring. The overall predicted low to moderate aqueous solubility is a common feature for many organic molecules of this size and complexity and may necessitate formulation strategies such as prodrug approaches to enhance bioavailability.[6][7]
Synthesis and Chemical Reactivity: A Proposed Synthetic Workflow
While a specific, detailed synthesis protocol for N-[4-(2-amino-4-thiazolyl)phenyl]methanesulfonamide is not extensively documented in readily available literature, a plausible and efficient synthetic route can be devised based on established methodologies for the construction of 2-aminothiazoles and the formation of sulfonamides. The Hantzsch thiazole synthesis is a classic and reliable method for the formation of the 2-aminothiazole ring.
Proposed Synthetic Pathway
Caption: A proposed two-step synthetic workflow for N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide.
Detailed Experimental Protocol (Adapted from Analogous Syntheses)
Step 1: Synthesis of N-(4-acetylphenyl)methanesulfonamide (Intermediate C)
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Reaction Setup: To a stirred solution of 4-aminoacetophenone (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or pyridine) at 0 °C, add methanesulfonyl chloride (1.1 equivalents) dropwise.
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Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-(4-acetylphenyl)methanesulfonamide.
Step 2: Synthesis of 2-Bromo-1-(4-(methylsulfonamido)phenyl)ethan-1-one (Intermediate D)
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Reaction Setup: Dissolve N-(4-acetylphenyl)methanesulfonamide (1 equivalent) in a suitable solvent such as glacial acetic acid or chloroform.
-
Bromination: Add a solution of bromine (1 equivalent) in the same solvent dropwise to the reaction mixture at room temperature.
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Work-up and Purification: After the addition is complete, stir the reaction for an additional 1-2 hours. The reaction mixture can then be poured into ice water to precipitate the product. The solid is collected by filtration, washed with water, and dried. This α-bromoketone intermediate is often used in the next step without further purification.
Step 3: Synthesis of N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide (Final Product F)
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Cyclization Reaction: A mixture of 2-bromo-1-(4-(methylsulfonamido)phenyl)ethan-1-one (1 equivalent) and thiourea (1.1 equivalents) in a polar solvent like ethanol is heated at reflux for 2-4 hours.
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Work-up and Purification: After cooling, the reaction mixture is neutralized with a base (e.g., ammonium hydroxide or sodium bicarbonate solution) to precipitate the free base of the product. The resulting solid is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization to afford the final compound as a yellow solid.[4]
Self-Validating System: The purity and identity of the synthesized compound at each step should be rigorously confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The melting point of the final product should also be determined and compared to any available literature values.
Biological Activity and Potential Applications: A Scaffold for Kinase Inhibition
While specific biological data for N-[4-(2-amino-4-thiazolyl)phenyl]methanesulfonamide is limited, its structural motifs strongly suggest its potential as a precursor for kinase inhibitors. The 2-aminothiazole scaffold is a common feature in many potent and selective kinase inhibitors. The sulfonamide group can act as a hydrogen bond donor and acceptor, facilitating interactions with the hinge region of the ATP-binding pocket of various kinases.
Potential as a Kinase Inhibitor Intermediate
The general structure of many kinase inhibitors involves a heterocyclic core that anchors the molecule in the ATP-binding site, with various substituents extending into more solvent-exposed regions to confer selectivity. N-[4-(2-amino-4-thiazolyl)phenyl]methanesulfonamide provides a key building block for this type of architecture. The exocyclic amino group of the 2-aminothiazole ring can be readily functionalized to introduce a variety of side chains, allowing for the exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity against specific kinase targets.
Caption: Conceptual workflow for developing kinase inhibitors from the core scaffold.
Screening and Assay Development
For researchers interested in exploring the biological activity of derivatives of N-[4-(2-amino-4-thiazolyl)phenyl]methanesulfonamide, a typical workflow would involve:
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Library Synthesis: Generation of a focused library of analogs by modifying the exocyclic amino group.
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Kinase Panel Screening: Initial screening of the library against a broad panel of kinases to identify potential hits.
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IC₅₀ Determination: For active compounds, determination of the half-maximal inhibitory concentration (IC₅₀) against the identified target kinases.
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Cell-Based Assays: Evaluation of the most potent and selective compounds in relevant cancer cell lines to assess their anti-proliferative activity and cellular mechanism of action.
Conclusion and Future Directions
N-[4-(2-amino-4-thiazolyl)phenyl]methanesulfonamide is a valuable chemical intermediate with significant potential in the field of medicinal chemistry, particularly in the development of novel kinase inhibitors. While experimental data on the compound itself is sparse, its constituent pharmacophores provide a strong rationale for its utility. The proposed synthetic route offers a practical approach for its preparation in a laboratory setting. Future research efforts should focus on the synthesis of a diverse library of its derivatives and their systematic evaluation against various biological targets to unlock the full therapeutic potential of this versatile scaffold. This in-depth guide serves as a foundational resource to stimulate and support such endeavors.
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